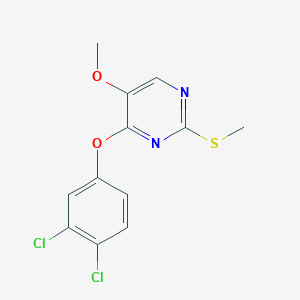
4-(3,4-Dichlorophenoxy)-5-methoxy-2-(methylsulfanyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include the purpose or potential uses of the compound based on its chemical properties.
Synthesis Analysis
This involves detailing the methods and processes used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction.Molecular Structure Analysis
Researchers use techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of a compound.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes identifying the products formed and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, reactivity, etc.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
4-(3,4-Dichlorophenoxy)-5-methoxy-2-(methylsulfanyl)pyrimidine and its derivatives have been a focal point in the field of organic chemistry due to their potential in various applications, including their roles in synthesis and chemical reactions. The synthesis of pyrimido[4,5-d]pyrimidine derivatives, for instance, highlights the chemical versatility and potential therapeutic use of these compounds. Their synthesis involves starting materials like 4,6-dichloro-2-(methylthio)pyrimidine, suggesting the importance of the methylsulfanyl group in chemical reactions (Snieckus & Guimarães, 2014). Moreover, the synthesis of 2,4-dichloro-5-methoxy-pyrimidine, a related compound, indicates the broad interest in substituted pyrimidines for their intermediacy in further chemical reactions (Liu Guo-ji, 2009).
Crystal Structures and Molecular Interactions
The crystal structures of pyrimidine derivatives, such as those involving methylsulphinyl substitutions, provide insights into their potential for forming stable complexes and their applications in material science. The detailed crystallographic analysis of these compounds reveals the importance of weak hydrogen-bonding interactions in determining their structural and physical properties, which could be critical for designing new materials or pharmaceuticals (Sen Ma et al., 2018).
Biological Activity and Pharmaceutical Applications
Research into the biological activity of pyrimidine derivatives, including those with methylsulfanyl groups, has uncovered their potential in various therapeutic areas. For instance, the study of compounds like 6-methylsulfanyl-2,4-dithioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile shows the versatility of these molecules in reacting with different alkylants, leading to the formation of compounds with potential biological activity (D. Briel et al., 2002). Additionally, the synthesis and evaluation of novel benzodifuranyl derivatives, including pyrimidines, for their anti-inflammatory and analgesic activities demonstrate the pharmaceutical relevance of these compounds (A. Abu‐Hashem et al., 2020).
Antitumor and Antiviral Properties
The antitumor and antiviral properties of certain pyrimidine derivatives have been highlighted in various studies. For example, the synthesis and evaluation of new 5-(4-alkoxybenzyl)pyrimidines for their antitumor properties emphasize the potential use of these compounds in cancer therapy (L. Grigoryan et al., 2008). Furthermore, the development of thieno-fused 7-deazapurine ribonucleosides as potent cytostatic and antiviral agents against a broad panel of cancer and leukemia cell lines and HCV suggests the significant therapeutic potential of pyrimidine derivatives in treating both cancer and viral infections (M. Tichy et al., 2017).
Safety And Hazards
This involves identifying any potential risks or hazards associated with the compound. It includes toxicity, flammability, environmental impact, etc.
Zukünftige Richtungen
This could involve potential applications of the compound, areas for further research, or improvements in synthesis methods.
Please note that the availability of this information depends on the extent of research done on the specific compound. For a comprehensive analysis, you may need to consult multiple sources or perform experimental studies. Always ensure to follow safety guidelines when handling chemicals.
Eigenschaften
IUPAC Name |
4-(3,4-dichlorophenoxy)-5-methoxy-2-methylsulfanylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O2S/c1-17-10-6-15-12(19-2)16-11(10)18-7-3-4-8(13)9(14)5-7/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVJYDABTHJSTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1OC2=CC(=C(C=C2)Cl)Cl)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dichlorophenoxy)-5-methoxy-2-(methylsulfanyl)pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

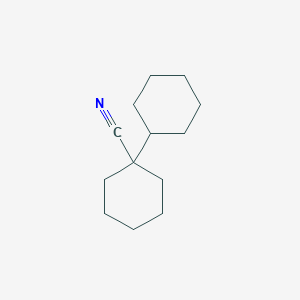
![Methyl 2-amino-2-[3-(4-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2628044.png)
![N-(2,4-difluorophenyl)-2-((2-isopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2628045.png)
![2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetic acid](/img/structure/B2628046.png)
![[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine hydrochloride](/img/structure/B2628047.png)
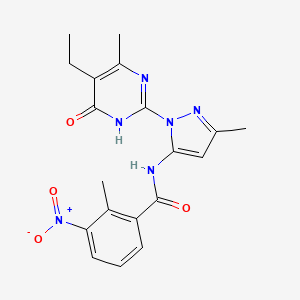
![N-(2-fluorophenyl)-2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2628049.png)
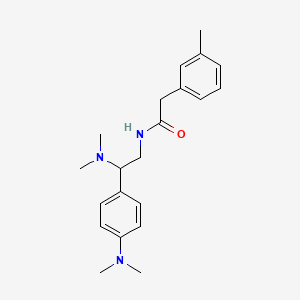
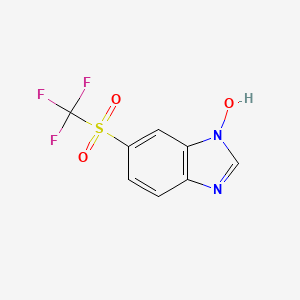
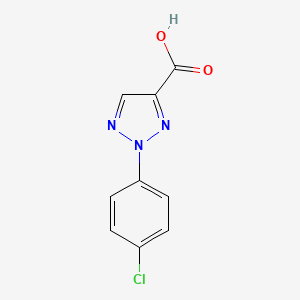
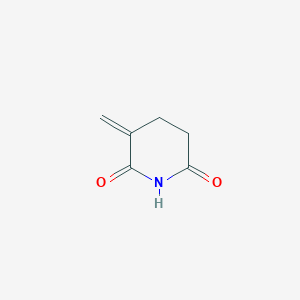
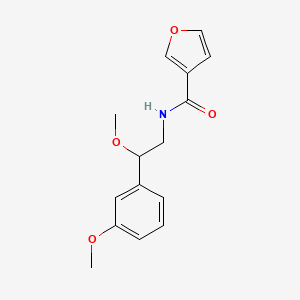
![N-(benzo[d]thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2628061.png)
![Propan-2-yl 5-[2-(diethylamino)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2628062.png)